molecular formula C6H14N2O2S B14063093 3-Methylpiperidine-1-sulfonamide

3-Methylpiperidine-1-sulfonamide

Cat. No.: B14063093
M. Wt: 178.26 g/mol
InChI Key: LWKMJGJWGVDBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpiperidine-1-sulfonamide (Molecular Formula: C6H14N2O2S, Molecular Weight: 178.26 g/mol) is a chemical building block of significant interest in medicinal and pesticide chemistry . It features a piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, substituted at the 1-position with a sulfonamide group and at the 3-position with a methyl group . The sulfonamide functional group is a key pharmacophore known to mimic p-aminobenzoic acid (PABA), enabling it to competitively inhibit essential enzymes like dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Inhibition of this pathway disrupts the synthesis of DNA and RNA, which is a established mechanism for antibacterial activity . This compound serves as a crucial synthetic intermediate for developing more complex molecules with enhanced biological activities . Research into similar sulfonamide derivatives containing piperidine fragments has demonstrated excellent antibacterial activity against problematic plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) . Furthermore, sulfonamides incorporating piperidinyl moieties are widely investigated as potent enzyme inhibitors , particularly against various human carbonic anhydrase isoforms (CA I, II, IX, XII) . The piperidine ring contributes to the molecule's lipophilicity and ability to interact with biological targets, making this compound a valuable scaffold for constructing potential pharmacologically active agents in scientific research . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-methylpiperidine-1-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

LWKMJGJWGVDBHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-sulfonamide typically involves the reaction of 3-methylpiperidine with sulfonyl chlorides in the presence of a base. The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the production of DNA and RNA in microorganisms, leading to their death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-Methylpiperidine-1-sulfonamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-methyl, 1-sulfonamide C₆H₁₄N₂O₂S ~178.25* Polar, hydrogen-bond donor/acceptor
N-(3-aminopropyl)-3-methylpiperidine-1-sulfonamide Additional 3-aminopropyl chain C₉H₂₁N₃O₂S 235.35 Enhanced solubility, drug conjugation potential
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride 3-CF₃, 1-sulfonyl chloride C₇H₁₁ClF₃NO₂S 289.68 Reactive intermediate for sulfonamide synthesis
3-Fluoropiperidine-1-sulfonyl chloride 3-F, 1-sulfonyl chloride C₅H₉ClFNO₂S 213.65 Smaller substituent, higher reactivity
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine 2-methoxybenzenesulfonyl, 3-amine C₁₃H₂₀N₂O₃S 296.38 Aromatic sulfonyl group, chiral center

*Calculated based on molecular formula.

Notes and Limitations

  • Direct comparative studies (e.g., solubility, potency) between this compound and its analogs are absent in the provided evidence; conclusions are drawn from structural and functional group trends.

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